molecular formula C16H18FNO2 B6629944 2-[3-(Dimethylamino)phenoxy]-1-(2-fluorophenyl)ethanol

2-[3-(Dimethylamino)phenoxy]-1-(2-fluorophenyl)ethanol

Cat. No. B6629944
M. Wt: 275.32 g/mol
InChI Key: XSLKGESDDUDZSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(Dimethylamino)phenoxy]-1-(2-fluorophenyl)ethanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DMPEA-FE or βFEA, and it belongs to the family of β-phenylethanolamines.

Mechanism of Action

The mechanism of action of 2-[3-(Dimethylamino)phenoxy]-1-(2-fluorophenyl)ethanol involves its interaction with β-adrenergic receptors. This compound binds to these receptors and activates them, leading to the relaxation of smooth muscles in the airways. This results in the dilation of the bronchioles, which improves airflow and reduces symptoms of respiratory diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[3-(Dimethylamino)phenoxy]-1-(2-fluorophenyl)ethanol include an increase in heart rate and blood pressure, as well as the dilation of bronchioles. It also has a stimulatory effect on the central nervous system, which can result in increased alertness and energy.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[3-(Dimethylamino)phenoxy]-1-(2-fluorophenyl)ethanol in lab experiments include its potency and selectivity for β-adrenergic receptors. It also has a relatively long half-life, which makes it useful for studying the long-term effects of β-adrenergic receptor activation.
The limitations of using this compound in lab experiments include its potential toxicity and the need for specialized equipment and expertise to handle it safely. It is also important to note that the effects of this compound can vary depending on the species and strain of animal used in the experiment.

Future Directions

There are several future directions for research involving 2-[3-(Dimethylamino)phenoxy]-1-(2-fluorophenyl)ethanol. One area of interest is the development of more potent and selective β-adrenergic receptor agonists for the treatment of respiratory diseases. Another area of research is the investigation of the potential neuroprotective effects of this compound, which could have implications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, there is also potential for the use of this compound in the development of novel imaging agents for the visualization of β-adrenergic receptors in vivo.

Synthesis Methods

The synthesis of 2-[3-(Dimethylamino)phenoxy]-1-(2-fluorophenyl)ethanol is achieved through a multi-step process. The first step involves the reaction of 2-fluoroacetophenone with sodium hydride to form a sodium enolate. The second step involves the reaction of the sodium enolate with 3-(dimethylamino)phenol to form a β-ketoamide intermediate. The final step involves the reduction of the β-ketoamide intermediate with sodium borohydride to form 2-[3-(Dimethylamino)phenoxy]-1-(2-fluorophenyl)ethanol.

Scientific Research Applications

2-[3-(Dimethylamino)phenoxy]-1-(2-fluorophenyl)ethanol has been used in various scientific research applications. One of the most significant applications of this compound is in the field of medicinal chemistry. It has been found to have potential as a β-adrenergic receptor agonist, which makes it a promising candidate for the treatment of asthma and other respiratory diseases.

properties

IUPAC Name

2-[3-(dimethylamino)phenoxy]-1-(2-fluorophenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO2/c1-18(2)12-6-5-7-13(10-12)20-11-16(19)14-8-3-4-9-15(14)17/h3-10,16,19H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSLKGESDDUDZSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=CC=C1)OCC(C2=CC=CC=C2F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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